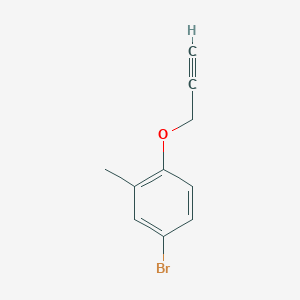

1-(Prop-2-in-1-iloxi)-2-metil-4-bromobenceno

Descripción general

Descripción

“4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene” is a chemical compound that has been synthesized for research purposes . It is a derivative of (prop-2-ynyloxy) benzene .

Synthesis Analysis

The synthesis of this compound involves the reaction of differently substituted phenol and aniline derivatives with propargyl bromide in the presence of K2CO3 base and acetone as solvent . The compounds were synthesized in good yields (53–85%) .Molecular Structure Analysis

The molecular formula of “4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene” is C10H9BrO . The structure includes a benzene ring substituted with a bromo group, a methyl group, and a prop-2-yn-1-yloxy group .Chemical Reactions Analysis

The terminal alkynes in this compound can undergo oxidative alkyne–alkyne coupling under certain conditions, resulting in polymers with bimodal molecular weight distributions .Physical And Chemical Properties Analysis

The boiling point of “4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene” is predicted to be 285.2±30.0 °C and its density is predicted to be 1.383±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) .Aplicaciones Científicas De Investigación

Síntesis de derivados del benceno

El compuesto se utiliza en la síntesis de varios derivados del benceno. Reacciona con bromuro de propargilo en presencia de una base como K2CO3 y un solvente como la acetona para producir diferentes derivados de (prop-2-iniloxi)benceno . Estos derivados se sintetizan con buenos rendimientos y pueden utilizarse posteriormente para diversas transformaciones químicas.

Evaluación biológica

Algunos derivados del 1-(Prop-2-in-1-iloxi)-2-metil-4-bromobenceno han mostrado potenciales actividades biológicas. Por ejemplo, ciertos compuestos exhiben efectos antiureasa, lo que podría ser beneficioso para el tratamiento de enfermedades relacionadas con la actividad enzimática de la ureasa . Además, se han observado propiedades antibacterianas contra cepas específicas como Bacillus subtillus, lo que indica un potencial uso en tratamientos antibacterianos .

Optimización de las condiciones de reacción

El compuesto también es fundamental en la investigación centrada en la optimización de las condiciones de reacción para la síntesis de derivados del benceno. Se ajustan variables como la temperatura, los solventes y las bases para mejorar el rendimiento y la eficiencia de las reacciones . Esta investigación puede conducir a procesos químicos más rentables y respetuosos con el medio ambiente.

Cinética de polimerización

La investigación que involucra this compound se extiende al estudio de la cinética de polimerización. Ayuda a comprender cómo evoluciona el peso molecular en función de la conversión del monómero, lo cual es crucial para desarrollar nuevos materiales poliméricos .

Catálisis de transferencia de fase

Este compuesto sirve como sintón en la catálisis de transferencia de fase, particularmente en las reacciones de acoplamiento cruzado de Sonogashira. Se utiliza para la N-alquilación de varios sustratos, mostrando su versatilidad en la síntesis orgánica .

Desarrollo de nuevos compuestos medicinales

Las actividades antibacterianas y antiureasa de sus derivados hacen del this compound un valioso punto de partida para el desarrollo de nuevos compuestos medicinales. Los investigadores pueden modificar su estructura para mejorar sus actividades biológicas y desarrollar terapias dirigidas .

Mecanismo De Acción

The compound’s boiling point is predicted to be 285.2±30.0 °C and its density is predicted to be 1.383±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr) . These properties could influence how the compound is handled and stored, as well as its solubility and distribution in the body if it were to be used as a drug.

Análisis Bioquímico

Biochemical Properties

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions are crucial for the formation of polymers with specific molecular weight distributions. The compound’s structure allows it to participate in these reactions, facilitating the formation of desired products.

Cellular Effects

The effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways and gene expression. Studies have shown that the compound can affect cellular metabolism, leading to changes in the metabolic flux and metabolite levels . These effects are essential for understanding the compound’s potential therapeutic applications and its impact on cellular health.

Molecular Mechanism

At the molecular level, 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene exerts its effects through specific binding interactions with biomolecules. It has been found to inhibit or activate enzymes involved in oxidative alkyne-alkyne coupling reactions . These interactions lead to changes in gene expression and enzyme activity, which are critical for the compound’s biochemical properties and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Understanding these temporal effects is crucial for optimizing its use in biochemical research.

Dosage Effects in Animal Models

The effects of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is involved in specific metabolic pathways, particularly those related to oxidative alkyne-alkyne coupling reactions The compound interacts with enzymes and cofactors that facilitate these reactions, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions determine the compound’s localization and accumulation, which are critical for its activity and function. Studies have shown that the compound can be effectively transported to specific cellular compartments, enhancing its biochemical effects.

Subcellular Localization

The subcellular localization of 4-Bromo-2-methyl-1-(prop-2-yn-1-yloxy)benzene is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications

Propiedades

IUPAC Name |

4-bromo-2-methyl-1-prop-2-ynoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c1-3-6-12-10-5-4-9(11)7-8(10)2/h1,4-5,7H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTDDLKCBGVBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

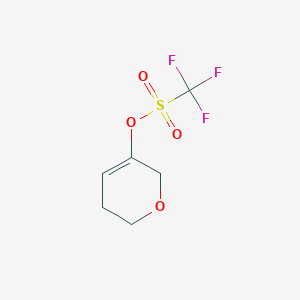

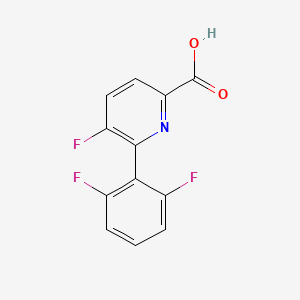

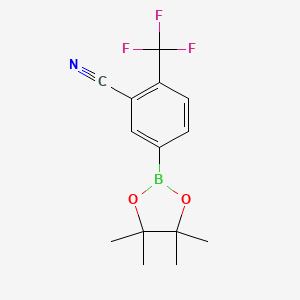

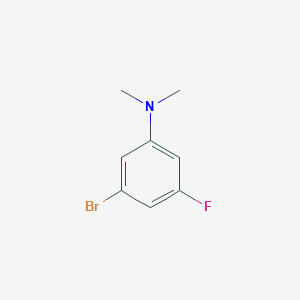

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(m-Tolyl)-5H-pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B1457203.png)

![(1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B1457204.png)

![[4-(4-Chlorophenoxy)phenyl]boronic acid](/img/structure/B1457211.png)

![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1457212.png)

![Hydrazine, [(tetrahydro-2H-thiopyran-4-yl)methyl]-](/img/structure/B1457220.png)

![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)